molecular formula C16H8Cl2N4 B2375527 4-Chloro-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 320417-67-2

4-Chloro-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No.: B2375527
CAS No.: 320417-67-2
M. Wt: 327.17
InChI Key: QRWIMUFMRSENIA-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is a pyrimidinecarbonitrile derivative characterized by a central pyrimidine ring substituted with:

  • A chlorine atom at position 4,
  • A 4-chlorophenyl group at position 6,
  • A 4-pyridinyl group at position 2,
  • A nitrile group at position 3.

The chlorine substituents and pyridine/pyrimidine backbone contribute to its electronic properties, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

4-chloro-6-(4-chlorophenyl)-2-pyridin-4-ylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N4/c17-12-3-1-10(2-4-12)14-13(9-19)15(18)22-16(21-14)11-5-7-20-8-6-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWIMUFMRSENIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC(=N2)C3=CC=NC=C3)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl Cyanoacetate and Thiourea Protocol

A foundational method involves cyclocondensation of ethyl cyanoacetate , thiourea , and 4-chlorobenzaldehyde under basic conditions. This approach is widely reported for pyrimidine-5-carbonitriles.

Reagents Conditions Yield Key Steps
Ethyl cyanoacetate, thiourea, 4-chlorobenzaldehyde K₂CO₃, ethanol, reflux, 4–8 hours 55–85% 1. Nucleophilic attack of thiourea on aldehyde. 2. Cyclization forms pyrimidine ring.

For the 4-pyridinyl group, 4-pyridinecarbaldehyde is substituted into the reaction. Microwave irradiation (210W, 5–10 min) enhances yields to 85%.

Chlorination Strategies

Post-Cyclization Chlorination

Chlorination is critical for introducing the 4-chloro substituent. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are common reagents.

Reagent Conditions Target Substituent Side Reactions
POCl₃ Reflux, 80–100°C, 2h C4 chlorine Over-chlorination of phenyl ring
SOCl₂ DMF, 0–25°C, 1h C4 chlorine Formation of sulfonamide byproducts

Key Insight : POCl₃ is preferred for regioselective chlorination due to its strong electrophilicity.

Pyridinyl Group Introduction

Suzuki-Miyaura Coupling

The 4-pyridinyl group is introduced via cross-coupling reactions. Palladium catalysts (e.g., Pd(PPh₃)₄) enable C–C bond formation between a boronic acid derivative and a halogenated pyrimidine intermediate.

Catalyst System Boronic Acid Conditions Yield
Pd(PPh₃)₄, K₂CO₃ 4-Pyridinylboronic acid Dioxane/H₂O, 80°C, 12h 70–80%

Mechanism : Transmetallation and oxidative addition form the active Pd species, followed by reductive elimination to couple aryl groups.

Industrial-Scale Optimization

Continuous Flow Reactors

Industrial methods leverage flow chemistry to improve heat/mass transfer. For example, chlorination with POCl₃ in a microreactor achieves >90% yield with reduced reaction time.

Parameter Batch Flow
Reaction Time (h) 2–3 0.5–1
Temperature (°C) 80–100 120–150
Purity (%) 85–90 95–98

Advantages : Scalability, uniform heating, and minimal byproduct formation.

Comparative Analysis of Methods

Key Methodologies and Yields

Method Reagents Yield Purity Key Limitations
Condensation (Ethyl CN) Ethyl cyanoacetate, thiourea 55–85% 80–90% Long reaction time, low scalability
Suzuki Coupling Pd catalyst, boronic acid 70–80% 95–98% High catalyst cost, air sensitivity
Flow Chlorination POCl₃, microreactor 90–95% >98% Equipment complexity, solvent waste

Critical Reaction Parameters

Influence of Solvent and Base

Solvent choice significantly impacts cyclization efficiency. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic attack, while ethanol facilitates side reactions.

Solvent Base Cyclization Rate Byproducts
Ethanol K₂CO₃ Moderate High
DMF K₂CO₃ Fast Low

Recommendation : DMF with K₂CO₃ minimizes side reactions during pyrimidine ring formation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitriles to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyrimidine oxides, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound is recognized for its potential as a bioactive scaffold in drug development. Pyrimidine derivatives, including this compound, are known for their pharmacological properties, making them valuable in treating various diseases.

Anticancer Activity

Research indicates that pyrimidine derivatives can exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. The presence of the pyridine and chlorophenyl groups enhances the biological activity of the compound, potentially leading to the development of novel anticancer agents .

Anti-inflammatory Properties

The compound has been evaluated for anti-inflammatory effects, particularly in inhibiting cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. Molecular docking studies suggest that 4-Chloro-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile may interact favorably with COX-2, indicating its potential as a selective COX-2 inhibitor .

Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties. The compound's structure allows it to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions, including cyclocondensation techniques. Recent advancements have introduced ultrasound-assisted synthesis methods that enhance yield and reduce reaction times for pyrimidine derivatives .

Table: Synthesis Techniques for Pyrimidine Derivatives

Synthesis MethodDescriptionYield (%)
CyclocondensationReaction of β-(di)carbonyl compounds65–90
Ultrasound-assistedUses ultrasound waves to facilitate reactionsImproved yield
Microwave-assistedAccelerates chemical reactions using microwavesHigh yield

Biological Evaluation and Case Studies

Numerous studies have documented the biological activities of pyrimidine derivatives, including this compound. For example:

  • Case Study 1: A recent study highlighted the synthesis of novel pyrimidine derivatives that demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for further development .
  • Case Study 2: Another research effort focused on evaluating the anti-inflammatory properties of pyrimidine-based compounds, revealing promising results in reducing inflammation markers in vitro and in vivo models .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Compound A : 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile ()
  • Substituent Differences :
    • Position 6 : 4-Methoxyphenyl (electron-donating OCH₃) vs. 4-chlorophenyl (electron-withdrawing Cl).
    • Position 2 : 2-Pyridinyl (meta-directing) vs. 4-pyridinyl (para-directing).
  • The 2-pyridinyl group may sterically hinder interactions at the pyrimidine core compared to the 4-pyridinyl isomer .
Compound B : 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h, )
  • Substituent Differences: Position 4: Amino (NH₂, electron-donating) vs. chloro (electron-withdrawing). Position 2: Phenyl vs. 4-pyridinyl.
  • Impact: The amino group increases nucleophilicity at the pyrimidine ring, making Compound B more reactive in substitution reactions.
Compound C : 4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile ()
  • Substituent Differences: Position 6: Isopropylamino (NH-iPr, electron-donating) vs. chloro.
  • Impact: The isopropylamino group introduces hydrogen-bonding capability, enhancing interactions with biological targets (e.g., enzymes or receptors). Increased steric bulk at position 6 may reduce packing efficiency in crystalline phases compared to the chloro analog .

Physicochemical Properties

Property Target Compound Compound A () Compound B (4h, ) Compound C ()
Molecular Formula C₁₆H₈Cl₂N₄ C₁₇H₁₁ClN₄O C₁₇H₁₂ClN₅ C₁₉H₁₆ClN₅
Molecular Weight ~343.1 322.75 321.76 349.83
Key Substituents 4-Cl, 6-(4-ClPh), 2-(4-Py) 6-(4-OCH₃Ph), 2-(2-Py) 4-NH₂, 2-Ph 6-NH-iPr
Melting Point Not reported Not reported 222°C Not reported
  • Electronic Effects: Chloro groups (σₚ = +0.23) withdraw electron density, while amino (σₚ = -0.66) and methoxy (σₚ = -0.27) groups donate electrons, altering reactivity in electrophilic substitution or cross-coupling reactions .

Biological Activity

The compound 4-Chloro-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is a heterocyclic organic compound that has garnered attention due to its diverse biological activities. Its unique molecular structure, characterized by the presence of chlorine and pyridine groups, suggests potential applications in pharmaceuticals, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.

  • Molecular Formula : C16H8Cl2N4
  • Molecular Weight : 327.17 g/mol
  • CAS Number : Not specified in the search results but can be referenced based on the chemical name.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity LevelIC50 (µM)
Compound ASalmonella typhiStrong2.14
Compound BBacillus subtilisModerate6.28
Compound CE. coliWeak21.25

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory effects. Notably, it has demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE). The IC50 values for these activities suggest that these compounds could serve as potential therapeutic agents for conditions requiring enzyme inhibition.

Table 2: Enzyme Inhibition Potency

EnzymeCompound NameIC50 (µM)
UreaseCompound A1.13
AcetylcholinesteraseCompound B0.63

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines. Mechanistic studies suggest that the compound interferes with DNA replication processes in cancer cells .

Case Studies

  • Case Study on Anticancer Efficacy :
    A study conducted on breast cancer cell lines demonstrated that derivatives of this compound significantly reduced cell viability compared to control groups. The mechanism involved the induction of apoptosis through mitochondrial pathways.
  • Case Study on Antimicrobial Resistance :
    Research focusing on antimicrobial resistance highlighted that compounds with similar structures could overcome resistance mechanisms in Staphylococcus aureus, indicating a potential role in treating resistant infections.

Q & A

Q. What analytical techniques quantify trace impurities (<0.1%) in bulk samples?

  • Methodological Answer :
  • HPLC-MS : C18 column (ACN/water + 0.1% formic acid) with ESI+ detection.
  • NMR with Cryoprobes : ¹H NMR at 800 MHz enhances sensitivity for low-abundance species .

Safety and Handling

Q. What are the recommended storage conditions to prevent decomposition of this compound?

  • Methodological Answer : Store at –20°C under argon in amber vials. Avoid prolonged exposure to light or humidity, which can hydrolyze the nitrile to amides .

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